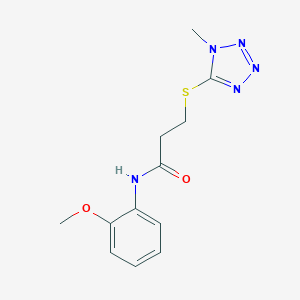![molecular formula C12H10FNOS2 B270025 1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone](/img/structure/B270025.png)
1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic properties. It was initially developed as a potential immunosuppressive drug, but later research has revealed its potential in treating a range of diseases, including multiple sclerosis, cancer, and Alzheimer's disease.
Mecanismo De Acción
1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone acts on the sphingosine-1-phosphate (S1P) receptor, which is involved in many cellular processes, including cell proliferation, differentiation, and survival. This compound is phosphorylated by sphingosine kinase 2, which converts it into this compound-phosphate (FTY-P). FTY-P then binds to the S1P receptor, causing internalization of the receptor and inhibition of lymphocyte egress from lymphoid tissue. This leads to a decrease in the number of circulating lymphocytes and a reduction in the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell growth, induce apoptosis, and promote cell differentiation. This compound has also been shown to have neuroprotective effects, including reducing neuroinflammation, promoting neuronal survival, and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone is that it has been extensively studied, and its mechanism of action is well understood. This makes it a useful tool for studying the immune system and the S1P receptor. However, this compound has some limitations for lab experiments. For example, it is not very soluble in water, which can make it difficult to work with. Additionally, this compound has been shown to have some off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are many potential future directions for research on 1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone. Some of these include:
1. Developing new derivatives of this compound with improved solubility and specificity for the S1P receptor.
2. Investigating the potential of this compound in treating other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
3. Studying the role of this compound in the central nervous system and its potential in treating neurodegenerative diseases.
4. Investigating the potential of this compound in combination with other drugs for cancer treatment.
5. Exploring the use of this compound as a tool for studying the immune system and the S1P receptor.
Métodos De Síntesis
The synthesis of 1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone involves a series of chemical reactions that start with the condensation of 4-fluorobenzaldehyde and 4-methyl-1,3-thiazol-2-amine to form 4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide. This intermediate is then treated with thionyl chloride and triethylamine to form 4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide thiochloride. The thiochloride is then reacted with ethyl mercaptan to form this compound.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone has been extensively studied for its potential therapeutic properties. It has been shown to have immunomodulatory, anti-inflammatory, anti-cancer, and neuroprotective effects. Some of the diseases that this compound has been studied for include multiple sclerosis, cancer, Alzheimer's disease, and stroke.
Propiedades
Fórmula molecular |
C12H10FNOS2 |
|---|---|
Peso molecular |
267.3 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C12H10FNOS2/c1-8-6-16-12(14-8)17-7-11(15)9-2-4-10(13)5-3-9/h2-6H,7H2,1H3 |
Clave InChI |
AZXWMGUKELCXMQ-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)F |
SMILES canónico |
CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B269948.png)


![N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B269961.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269965.png)
![Ethyl 4,5-dimethyl-2-({[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B269966.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269967.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269968.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269970.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269971.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B269974.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269975.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B269976.png)